molecular formula C17H14ClF2N3O2 B5505667 1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone

1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone

Cat. No.: B5505667
M. Wt: 365.8 g/mol
InChI Key: NWTGPEJOECIEGX-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone is a useful research compound. Its molecular formula is C17H14ClF2N3O2 and its molecular weight is 365.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.0742607 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

Research on compounds structurally related to the query has delved into understanding their molecular interactions with specific receptors. For example, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) offer insights into its potent and selective antagonism for the CB1 cannabinoid receptor, demonstrating the significance of conformational analysis and pharmacophore models for understanding receptor-ligand interactions (Shim et al., 2002).

Anticancer Potential

Another area of research has focused on the synthesis and biological evaluation of compounds for anticancer activity. For instance, studies on 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds have revealed their cytotoxic potential against cancer cell lines, underscoring the importance of structural analogues in the development of selective cytotoxic agents (El-Masry et al., 2022).

Metabolism and Pharmacokinetics

Investigations into the metabolism and pharmacokinetics of related compounds, such as the dopamine D(4) selective antagonist L-745,870, have provided valuable information on their metabolic pathways and potential for therapeutic applications. These studies highlight the complex biotransformation processes that can influence drug efficacy and safety (Zhang et al., 2000).

Structural and Electronic Properties

Research has also been conducted on the structural and electronic properties of anticonvulsant drugs, offering insights into the importance of crystal structure analysis and molecular orbital calculations in understanding drug action mechanisms. This line of inquiry emphasizes the role of structural features in the pharmacological profile of compounds (Georges et al., 1989).

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(3,5-difluoropyridine-2-carbonyl)-5-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF2N3O2/c1-10-8-23(13-4-2-11(18)3-5-13)15(24)9-22(10)17(25)16-14(20)6-12(19)7-21-16/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTGPEJOECIEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)C2=C(C=C(C=N2)F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.